2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional functional groups that contribute to its unique chemical properties
Preparation Methods
The synthesis of 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions typically involve acid catalysis and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols, leading to the formation of new derivatives with modified chemical properties. The major products formed from these reactions depend on the specific reagents and conditions used, but they often retain the core triazolopyridazine structure with modifications to the functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules with potential pharmaceutical applications . In biology, it has been studied for its potential antimicrobial and anticancer activities, owing to its ability to interact with various biological targets. In medicine, it is being explored as a potential drug candidate for the treatment of various diseases, including infections and cancer. In industry, it may be used as a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways within cells. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its ability to form hydrogen bonds and other interactions with biological molecules contributes to its overall mechanism of action.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other triazolopyridazines and triazolothiadiazines, which also exhibit a range of biological activities . the presence of the fluorophenyl and phenylpiperazine groups in this compound enhances its chemical reactivity and potential applications. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H21FN6OS |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H21FN6OS/c24-18-8-6-17(7-9-18)20-10-11-21-25-26-23(30(21)27-20)32-16-22(31)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11H,12-16H2 |
InChI Key |
RIKZRPHCGHAHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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